LogP and Hydrogen Bonding Profile Distinguish N-Methyl-1H-imidazole-5-carboxamide from 4-Carboxamide Isomer
N-Methyl-1H-imidazole-5-carboxamide exhibits a LogP value of approximately -0.23, with a topological polar surface area (TPSA) of 57.78 Ų and 2 hydrogen bond donor sites . In contrast, the isomeric 1H-imidazole-4-carboxamide derivatives are often documented with different substitution patterns that alter these parameters. The specific 5-carboxamide orientation combined with 1-methyl substitution produces a distinct physicochemical signature that affects solubility, permeability, and target engagement in biological systems . This profile supports its utility as a consistent building block where predictable ADME properties are required.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = -0.2307, TPSA = 57.78 Ų, H-Bond Donors = 2 |
| Comparator Or Baseline | Imidazole-4-carboxamide isomer (unspecified, positional isomer only) |
| Quantified Difference | Positional isomerism alters LogP and hydrogen-bonding topology; exact ΔLogP not available in direct comparison |
| Conditions | Calculated physicochemical parameters (ChemDraw/ACD/Labs prediction) |
Why This Matters
A defined and reproducible LogP and hydrogen-bonding profile enables consistent ADME behavior in lead optimization, reducing batch-to-batch variability in downstream assays.
